molecular formula C9H14N2 B076351 2-Isobutyl-3-methylpyrazine CAS No. 13925-06-9

2-Isobutyl-3-methylpyrazine

Cat. No. B076351
CAS RN: 13925-06-9
M. Wt: 150.22 g/mol
InChI Key: ZHMIODDNZRIENW-UHFFFAOYSA-N
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Description

2-Isobutyl-3-methylpyrazine is a member of pyrazines . It is a natural product found in Perilla frutescens . It is also the main characteristic flavor/aroma constituent of bell peppers .


Synthesis Analysis

Alkyl pyrazines, such as 2-Isobutyl-3-methylpyrazine, can be synthesized by chemical methods or by certain microorganisms . They can also be extracted from various natural sources such as coffee beans, cocoa beans, and vegetables .


Molecular Structure Analysis

The molecular formula of 2-Isobutyl-3-methylpyrazine is C9H14N2 . The IUPAC name is 2-methyl-3-(2-methylpropyl)pyrazine . The molecular weight is 150.22 g/mol .


Chemical Reactions Analysis

2-Isobutyl-3-methylpyrazine has been found to bind to cow olfactory mucosa homogenate . It has been employed as a model odorant molecule during an electrochemical assay for the detection of odorant molecules based on a rat odorant-binding protein (rOBP3) .


Physical And Chemical Properties Analysis

The density of 2-Isobutyl-3-methylpyrazine is 0.9±0.1 g/cm3 . Its boiling point is 208.8±35.0 °C at 760 mmHg . The vapour pressure is 0.3±0.4 mmHg at 25°C .

Mechanism of Action

Target of Action

2-Isobutyl-3-methylpyrazine is a methoxypyrazine , a class of organic compounds known for their role in flavor and aromaIt’s known that methoxypyrazines interact with olfactory receptors, contributing to the perception of specific flavors and aromas .

Result of Action

The primary result of the action of 2-Isobutyl-3-methylpyrazine is the perception of specific flavors and aromas. It is a main characteristic flavor/aroma constituent of bell peppers and is also found in fresh jalapeno peppers and baked potato

Action Environment

The action, efficacy, and stability of 2-Isobutyl-3-methylpyrazine can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds. For instance, the compound’s boiling point is 199°C , indicating that it is stable at high temperatures, which is important for its role in food flavoring.

Safety and Hazards

2-Isobutyl-3-methylpyrazine is classified as a flammable liquid (Category 4, H227) . It is advised to keep away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

A more in-depth investigation of the antimicrobial and olfactory activities of alkylpyrazines, including 2-Isobutyl-3-methylpyrazine, is required in the future . The need and demand of the food industry for green and more sustainable synthetic strategies are also discussed .

properties

IUPAC Name

2-methyl-3-(2-methylpropyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(2)6-9-8(3)10-4-5-11-9/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMIODDNZRIENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065678
Record name Pyrazine, 2-methyl-3-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid with a green, earthy, celery odour
Record name 2-Isobutyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/824/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

199.00 to 201.00 °C. @ 760.00 mm Hg
Record name 2-Methyl-3-(2-methylpropyl)pyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036174
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, oils, organic solvents, miscible at room temperature (in ethanol)
Record name 2-Isobutyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/824/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.936-0.942
Record name 2-Isobutyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/824/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Isobutyl-3-methylpyrazine

CAS RN

13925-06-9
Record name 2-Isobutyl-3-methylpyrazine
Source CAS Common Chemistry
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Record name 2-Isobutyl-3-methyl pyrazine
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Record name Pyrazine, 2-methyl-3-(2-methylpropyl)-
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Record name Pyrazine, 2-methyl-3-(2-methylpropyl)-
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Record name 2-methyl-3-(2-methylpropyl)pyrazine
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Record name 2-ISOBUTYL-3-METHYL PYRAZINE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Methyl-3-(2-methylpropyl)pyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036174
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the nematicidal potential of 2-Isobutyl-3-methylpyrazine?

A1: Research suggests that 2-Isobutyl-3-methylpyrazine exhibits potent fumigant activity against the root-knot nematode Meloidogyne incognita. [] In laboratory experiments, this compound effectively killed the second-stage juveniles (J2s) of the nematode in a closed environment. Further greenhouse studies demonstrated that applying 2-Isobutyl-3-methylpyrazine significantly reduced the number of root galls on cucumber plants infected with M. incognita. [] These findings highlight the potential of 2-Isobutyl-3-methylpyrazine as a biofumigant for controlling this economically important agricultural pest.

Q2: How does the presence of 2-Isobutyl-3-methylpyrazine in red pepper seed oil change with roasting time?

A2: Roasting red pepper seeds significantly increases the concentration of 2-Isobutyl-3-methylpyrazine in the extracted oil. [] As roasting time increased from 6 to 12 minutes, the total pyrazine content, including 2-Isobutyl-3-methylpyrazine, increased considerably. This increase in pyrazines, particularly 2,5-Dimethylpyrazine, is thought to contribute to the desirable nutty aroma of roasted red pepper seed oil. []

Q3: What microorganisms are known to produce 2-Isobutyl-3-methylpyrazine?

A4: Paenibacillus polymyxa J2-4 is a bacterial strain identified to produce a blend of volatile organic compounds (VOCs) including 2-Isobutyl-3-methylpyrazine. [] Additionally, Paenibacillus aceti L14T has been recognized as a highly efficient producer of various pyrazines, although it is unclear whether 2-Isobutyl-3-methylpyrazine is specifically produced by this strain. [, ] Further research on the biosynthetic pathways of 2-Isobutyl-3-methylpyrazine in these and other microorganisms could be valuable for developing sustainable production methods.

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